CYN 154806

Beschreibung

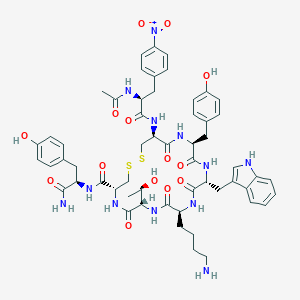

The compound "(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide" is a macrocyclic peptide derivative with a complex architecture. Key features include:

- Macrocyclic core: A 20-membered ring system incorporating two sulfur atoms (1,2-dithia) and five nitrogen atoms (pentazacycloicosane).

- Substituents: A 4-nitrophenyl group (electron-withdrawing aromatic moiety). 4-Hydroxyphenylmethyl and indol-3-ylmethyl groups (hydrophobic/aromatic interactions). 4-Aminobutyl and acetamido side chains (polar functionality for solubility or binding). Stereochemical specificity (4R,7S,10S,13R,16S,19S) critical for structural integrity .

Eigenschaften

IUPAC Name |

(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H68N12O14S2/c1-30(69)48-56(80)66-47(54(78)62-42(49(58)73)23-33-12-18-37(71)19-13-33)29-84-83-28-46(65-51(75)43(60-31(2)70)24-32-10-16-36(17-11-32)68(81)82)55(79)63-44(25-34-14-20-38(72)21-15-34)52(76)64-45(26-35-27-59-40-8-4-3-7-39(35)40)53(77)61-41(50(74)67-48)9-5-6-22-57/h3-4,7-8,10-21,27,30,41-48,59,69,71-72H,5-6,9,22-26,28-29,57H2,1-2H3,(H2,58,73)(H,60,70)(H,61,77)(H,62,78)(H,63,79)(H,64,76)(H,65,75)(H,66,80)(H,67,74)/t30-,41+,42-,43+,44+,45-,46-,47+,48+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTVTSXTFYXNSG-HDNDNHAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)C)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)C)C(=O)N[C@H](CC6=CC=C(C=C6)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H68N12O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1197.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: CYN154806 is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis involves the use of protected amino acids, which are coupled to a resin-bound peptide chain. The protecting groups are removed, and the peptide is cleaved from the resin to yield the final product .

Industrial Production Methods: While specific industrial production methods for CYN154806 are not widely documented, the general approach involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product in a solid form .

Analyse Chemischer Reaktionen

Arten von Reaktionen: CYN154806 durchläuft während seiner Synthese hauptsächlich Peptidbindungsbildung und Disulfidbrückenbildung. Die Verbindung ist unter physiologischen Bedingungen stabil und unterliegt nicht leicht Oxidations-, Reduktions- oder Substitutionsreaktionen .

Häufige Reagenzien und Bedingungen:

Peptidbindungsbildung: Verwendet geschützte Aminosäuren, Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Aktivatoren wie Hydroxybenzotriazol (HOBt).

Disulfidbrückenbildung: Wird durch Oxidation von Cysteinresten unter Verwendung von Reagenzien wie Iod oder Luft-Oxidation erreicht

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist das zyklische Octapeptid CYN154806, das durch seine spezifische Sequenz und Disulfidbrücke zwischen Cysteinresten gekennzeichnet ist .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Anticancer Activity :

Research has indicated that this compound exhibits potential anticancer properties. Studies suggest that its structural components may interact with specific cancer cell pathways to inhibit growth and induce apoptosis. For instance, the indole moiety is known for its biological activity against various cancer types due to its ability to modulate signaling pathways involved in cell proliferation and survival .

Targeted Drug Delivery :

The compound's unique structure allows for the development of targeted drug delivery systems. By conjugating this molecule with specific ligands or nanoparticles, it can be directed towards cancer cells or other diseased tissues. This specificity can enhance the efficacy of chemotherapy while minimizing side effects on healthy tissues .

Biochemical Research

Enzyme Inhibition Studies :

The compound has been evaluated for its ability to inhibit certain enzymes implicated in disease processes. For example, the presence of amino acid residues can be crucial in designing inhibitors for proteases involved in cancer metastasis. The compound's interaction with these enzymes can provide insights into new therapeutic strategies .

Biomarker Discovery :

Due to its complex structure and interactions within biological systems, this compound may serve as a potential biomarker for specific diseases. Its metabolites could be studied in various biological fluids to identify disease states or treatment responses .

Case Studies

Combination Therapies :

Recent studies have explored the use of this compound in combination therapies with other agents. For instance, combining it with radiolabeled somatostatin receptor binding compounds has shown promise in enhancing the therapeutic effects against neuroendocrine tumors. This approach leverages the compound's properties to improve targeting and reduce systemic toxicity .

Clinical Trials :

Ongoing clinical trials are assessing the safety and efficacy of formulations containing this compound in treating various malignancies. Preliminary results indicate improved patient outcomes when used alongside traditional therapies .

Wirkmechanismus

CYN154806 exerts its effects by selectively binding to the somatostatin receptor subtype 2 (SST2), thereby inhibiting the binding of somatostatin. This antagonistic action blocks the downstream signaling pathways mediated by SST2, which are involved in various physiological processes such as hormone secretion, cell proliferation, and neurotransmission .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Differences and Similarities

Key Observations:

Macrocycle Design: The target compound and Angene Chemical’s analog share a sulfur-containing macrocyclic backbone, which enhances metabolic stability compared to linear peptides .

Functional Groups : The 4-hydroxyphenyl and indole moieties in the target compound mirror features in NSAID conjugates (e.g., ’s Compound 11), which utilize aromatic groups for hydrophobic interactions with proteins .

Stereochemical Complexity : The target’s specified stereochemistry (4R,7S,10S, etc.) is critical for activity, as seen in ’s synthetic strategies for chiral macrocycles .

Physicochemical Properties and Drug Likeness

Table 2: Predicted Properties vs. Analogs

Biologische Aktivität

The compound (4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide is a complex molecule with potential therapeutic applications. This article reviews its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups including amides and hydroxy groups. Its intricate design suggests potential interactions with various biological targets.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. A study highlighted its ability to protect neuronal cells from oxidative stress and apoptosis. The mechanism involves the modulation of signaling pathways related to cell survival and inflammation .

Anticancer Activity

Preliminary investigations have shown that the compound possesses anticancer properties. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. The compound appears to induce apoptosis through the activation of caspases and the release of cytochrome c from mitochondria .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It demonstrated efficacy against several bacterial strains in laboratory settings. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

Case Studies

The biological activities of this compound can be attributed to several mechanisms:

- Modulation of Signaling Pathways : Influences pathways involved in cell survival and apoptosis.

- Reactive Oxygen Species (ROS) Scavenging : Reduces oxidative stress in neuronal cells.

- Membrane Disruption : Alters the integrity of microbial cell membranes leading to cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.